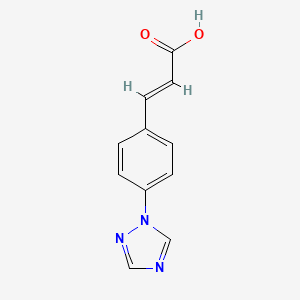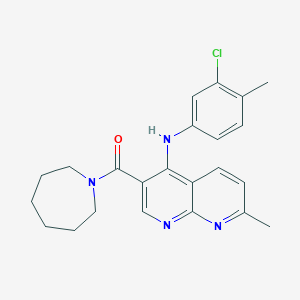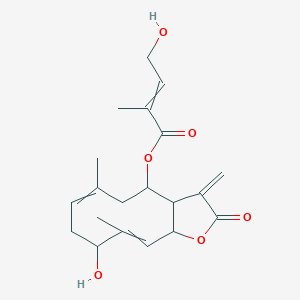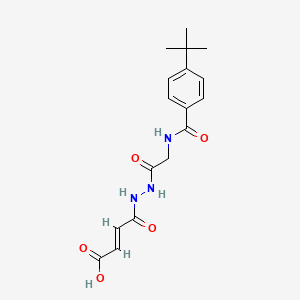![molecular formula C19H16ClFN2OS B2508559 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 946228-36-0](/img/structure/B2508559.png)
4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a derivative of 1,3-thiazole, which is a heterocyclic compound that has garnered interest due to its wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 3-fluorophenyl group suggests potential for enhanced biological activity, while the 4-methyl-1,3-thiazol-5-yl moiety could contribute to the compound's chemical stability and reactivity.
Synthesis Analysis
The synthesis of related 1,3-thiazole derivatives typically involves the condensation of hydrazinecarbothioamide with various reagents. In the case of the compound mentioned in the first paper, the synthesis was achieved through a dehydrosulfurization reaction using iodine and triethylamine in a DMF medium, resulting in an 84% yield. The structure was confirmed by NMR spectroscopy data . Although the exact synthesis of this compound is not detailed, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of 1,3-thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and interaction with various enzymes. In the first paper, molecular docking studies with dihydrofolate reductase (DHFR) indicated that the synthesized compound could be a potential inhibitor, suggesting that the molecular structure of such derivatives is conducive to binding with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 1,3-thiazole derivatives is influenced by the substituents attached to the thiazole ring. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, can affect the electron density of the ring and thus its reactivity in various chemical reactions. The synthesis process itself, involving dehydrosulfurization, indicates that the compound can undergo reactions that lead to the loss of sulfur and the formation of new bonds .
Physical and Chemical Properties Analysis
The physical properties of such compounds, including melting points and solubility, are typically determined by the nature of the substituents. The second paper provides a method for characterizing the physical properties of related compounds, such as melting points determined in open capillary tubes . The chemical properties, including stability and reactivity, are influenced by the molecular structure, particularly the presence of the 1,3-thiazole ring and its substituents. The cytotoxic and antioxidant activities of similar compounds were evaluated using MTT and DPPH assays, respectively, indicating that these derivatives can exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds with structural similarities to "4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide" have been designed and synthesized for evaluation as anticancer agents. For example, a series of substituted benzamides were synthesized and tested against cancer cell lines, exhibiting moderate to excellent anticancer activity, suggesting potential utility in cancer treatment strategies (Ravinaik et al., 2021).
Antimicrobial Applications
The synthesis and evaluation of new thiourea derivatives for antimicrobial applications have been explored, demonstrating significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Biological Evaluation
Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. This work involves creating compounds with a fluorine atom in specific positions to enhance antimicrobial activity, reflecting the broader interest in utilizing such structures for biological applications (Desai, Rajpara, & Joshi, 2013).
Heterocyclic Synthesis
Compounds similar in structure have been used in heterocyclic synthesis, contributing to the development of new chemical entities with potential biological activities. The research into creating novel heterocyclic compounds indicates a broad interest in such structures for various scientific and pharmacological applications (Basheer & Rappoport, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)14-3-2-4-16(21)11-14)9-10-22-18(24)13-5-7-15(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZSCOIUCAEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)



![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)


![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)